molecular formula C14H19N3O B4420710 N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

Cat. No.: B4420710
M. Wt: 245.32 g/mol
InChI Key: IWVAWJXSDPGCAZ-UHFFFAOYSA-N
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Description

N-[(1-Propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide is a benzodiazole (benzimidazole) derivative featuring a propyl substituent at the 1-position nitrogen and a propanamide group attached via a methylene bridge to the 2-position carbon.

Properties

IUPAC Name

N-[(1-propylbenzimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-9-17-12-8-6-5-7-11(12)16-13(17)10-15-14(18)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVAWJXSDPGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of 2-aminobenzimidazole with propyl bromide to form 1-propyl-2-aminobenzimidazole. This intermediate is then reacted with propanoyl chloride in the presence of a base such as sodium bicarbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, resulting in the disruption of microtubule formation and cell division .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-[(1-Propyl-1H-1,3-Benzodiazol-2-yl)Methyl]Propanamide (Target) C₁₄H₁₈N₃O¹ ~244.3² 1-Propyl benzodiazole, propanamide-CH₂ at C2 Not reported
N-(3-(1H-Benzimidazol-2-yl)Propyl)-2,2-Dimethylpropanamide (CAS 850925-60-9) C₁₅H₂₁N₃O 259.3 Propyl linker between benzimidazole and dimethylpropanamide Not reported
2-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Propanamide (Compound 8) C₁₄H₁₅N₃O₂ 284.3 Methyl at benzimidazole N1, isoxazolyl group at propanamide Not reported
7c–7f (Thiazole/Oxadiazole-Propanamide Derivatives) C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 Thiazole/oxadiazole cores, sulfanyl-propanamide chains, para-substituted aryl 134–178

¹ Inferred from structural analysis; ²Estimated based on formula.

Key Observations:
  • Heterocyclic Core Influence: The target compound’s benzodiazole core differs from the thiazole/oxadiazole systems in compounds 7c–7f .
  • Substituent Effects : The 1-propyl group in the target compound increases hydrophobicity relative to the methyl group in compound 8 . This could improve membrane permeability but reduce aqueous solubility.
  • Molecular Weight : The target compound (~244 g/mol) is lighter than compound 8 (284 g/mol) and 7c–7f (375–389 g/mol), suggesting differences in bioavailability and synthetic accessibility .

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O stretch near 1675–1680 cm⁻¹ (amide I band) and N-H stretch ~3265 cm⁻¹ (amide II), aligning with compound 8’s IR peaks at 1678 cm⁻¹ (C=O) and 3265 cm⁻¹ (N-H) .
  • 7c–7f : Additional S-H and C-S stretches (600–700 cm⁻¹) due to sulfanyl groups, absent in the benzodiazole-based compounds .
Nuclear Magnetic Resonance (NMR):
  • Aromatic Protons : The target’s benzodiazole protons would resonate near δ 7.00–7.30 ppm (similar to compound 8’s δ 7.00–7.30 ppm for benzimidazole) .
  • Aliphatic Protons : The 1-propyl group in the target would show signals at δ ~0.9–1.6 ppm (CH₃ and CH₂), distinct from compound 8’s isoxazolyl methyl (δ 2.32 ppm) .
Mass Spectrometry (MS):
  • The target’s molecular ion ([M⁺]) would likely appear near m/z 244, contrasting with compound 8’s m/z 284 and 7c–7f’s m/z 375–389 .

Functional and Pharmacological Implications

  • Amide Group Reactivity: The propanamide moiety in the target and compound 8 serves as a hydrogen-bond donor/acceptor, critical for interactions in catalytic or biological systems .
  • Heterocyclic Diversity : Thiazole/oxadiazole derivatives (7c–7f) exhibit enhanced electronegativity, favoring interactions with metal ions or polar biological targets compared to benzodiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

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